molecular formula C21H21N5O4 B254738 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

Cat. No. B254738
M. Wt: 407.4 g/mol
InChI Key: OGSKBEAWLLNZTL-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as MPTP and is used in various research studies due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of MPTP involves the reaction of the compound with thiol groups in biological systems. This reaction results in the formation of a fluorescent adduct, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
MPTP does not have any significant biochemical or physiological effects on its own. However, the fluorescent adduct formed by the reaction of MPTP with thiol groups can be used to study various biological processes.

Advantages and Limitations for Lab Experiments

The primary advantage of using MPTP in lab experiments is its ability to detect thiols in biological systems with high sensitivity and specificity. However, the limitations of using MPTP include its potential toxicity and the need for specialized equipment to detect the fluorescent adduct.

Future Directions

There are several future directions for the use of MPTP in scientific research. One potential application is the development of MPTP-based sensors for the detection of thiols in biological fluids. Another potential direction is the use of MPTP in the development of new catalysts for chemical reactions.
In conclusion, 3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide is a unique chemical compound that has gained significant attention in scientific research. Its ability to detect thiols in biological systems with high sensitivity and specificity makes it a valuable tool in various research studies. With ongoing research, MPTP may have even more potential applications in the future.

Synthesis Methods

The synthesis of MPTP involves the reaction of 4-(4-methylphenylmethoxy) benzaldehyde with 3-amino-1,2,4-triazin-5(2H)-one in the presence of acetic acid. The resulting product is then reacted with N-(4-bromophenyl) acetamide in the presence of triethylamine to obtain MPTP.

Scientific Research Applications

MPTP has been extensively used in scientific research due to its unique properties. It is primarily used as a fluorescent probe to detect the presence of thiols in biological systems. MPTP has also been used as a catalyst in various chemical reactions.

properties

Product Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C21H21N5O4/c1-14-2-4-16(5-3-14)13-30-17-8-6-15(7-9-17)12-22-25-19(27)11-10-18-20(28)23-21(29)26-24-18/h2-9,12H,10-11,13H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-12-

InChI Key

OGSKBEAWLLNZTL-UUYOSTAYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)CCC3=NNC(=O)NC3=O

SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CCC3=NNC(=O)NC3=O

Origin of Product

United States

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